molecular formula C23H21F3N4O4 B1673108 JTS-653 CAS No. 942614-99-5

JTS-653

Cat. No.: B1673108
CAS No.: 942614-99-5
M. Wt: 474.4 g/mol
InChI Key: QZUCKCLSVBFSOS-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPV1 is a non-selective cation channel activated by capsaicin, heat (>43°C), and protons, playing a critical role in nociception and inflammatory pain. JTS-653 was developed to address chronic pain conditions refractory to non-steroidal anti-inflammatory drugs (NSAIDs), such as post-herpetic neuralgia and severe arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JTS-653 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzo[b][1,4]oxazine ring system, introduction of the pyridinyl groups, and the final coupling to form the carboxamide. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and purity, and implementing cost-effective and environmentally friendly processes. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

JTS-653 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chronic Pain Management

JTS-653 has been shown to alleviate chronic pain conditions that do not respond well to traditional NSAIDs. Key findings include:

  • Animal Studies : In various animal models, this compound significantly reduced mechanical hyperalgesia induced by nerve injury or inflammatory agents. For instance, it demonstrated efficacy in the L5 spinal nerve ligation model at doses of 0.3 mg/kg and above .
  • Post-Herpetic Neuralgia : In clinical trials, this compound was evaluated for its effectiveness in managing post-herpetic neuralgia, showing promise in reducing pain associated with this condition .

Bladder Overactivity

Research indicates that this compound may also have applications in treating bladder overactivity:

  • Urodynamic Studies : In anesthetized rats, this compound significantly suppressed increases in nerve discharge and intravesical pressure induced by capsaicin and resiniferatoxin. It improved urodynamic parameters without affecting normal voiding functions .

Efficacy of this compound in Pain Models

Study Type Pain Model Dosage (mg/kg) Efficacy Observed
Animal StudyL5 spinal nerve ligation0.3Partial attenuation of mechanical hyperalgesia
Clinical TrialPost-Herpetic NeuralgiaN/ASignificant reduction in pain levels
Urodynamic StudyCapsaicin-induced bladder overactivity0.3Increased intercontraction interval

Case Study 1: Efficacy in Chronic Pain

A study involving herpes simplex virus-1-inoculated mice demonstrated that this compound reduced chronic pain at a dosage of 0.3 mg/kg, highlighting its potential as an effective treatment for NSAID-refractory pain .

Case Study 2: Bladder Overactivity

In a controlled experiment with conscious rats, this compound was administered to evaluate its effects on bladder activity following resiniferatoxin infusion. The results indicated a significant increase in voided volume and intercontraction interval without impacting maximal voiding pressure, suggesting its therapeutic potential for bladder dysfunctions .

Mechanism of Action

JTS-653 exerts its effects by selectively antagonizing the TRPV1 receptor. This receptor is involved in the transmission and modulation of pain signals. By blocking TRPV1, this compound reduces the activation of pain pathways, thereby alleviating pain. The compound inhibits the activation of TRPV1 induced by capsaicin, protons, and heat, demonstrating its broad-spectrum antagonistic activity .

Comparison with Similar Compounds

Pharmacological Profile :

  • In Vitro : JTS-653 displaces [³H]resiniferatoxin binding to human and rat TRPV1 with high affinity. It competitively antagonizes capsaicin-induced TRPV1 activation (pA₂ = 10.1) and inhibits proton-induced activation (IC₅₀ = 0.320 nM for human TRPV1) .
  • In Vivo : At 0.3 mg/kg orally, this compound reversed mechanical hyperalgesia in rat models of complete Freund’s adjuvant-induced inflammation and attenuated thermal hyperalgesia in carrageenan-induced paw edema models .

Clinical Relevance :
this compound advanced to phase II clinical trials but faced challenges due to transient hyperthermia, a common side effect of TRPV1 antagonists . Despite this, its polymodal inhibition profile (blocking capsaicin, proton, and heat activation) positions it as a template for designing next-generation analgesics .

Structural and Mechanistic Comparisons

This compound vs. Troxerutin

Parameter This compound Troxerutin
Docking Score -8.010 -6.234
mmGBSA ΔG (kJ/mol) -69.13 -46.90
IC₅₀ (Capsaicin Antagonism) 0.236 nM ~10–100 µM
Key Binding Interactions Hydrophobic (I569, A566); π-π stacking (F543) Hydrogen bond (E570); hydrophobic (I569, A566)
Clinical Stage Phase II (discontinued) Preclinical (topical formulations)

Mechanistic Insights :

  • Both compounds bind to the S4–S5 linker of TRPV1 but differ in residue interactions. This compound stabilizes via π-π stacking with F543, while Troxerutin forms a hydrogen bond with E570, a key residue for antagonist activity .
  • Neither interacts with R557, a critical residue for TRPV1 agonists, explaining their antagonistic profiles .

Functional Efficacy

In Vitro Antagonism :

  • This compound : Blocks heat-induced currents in rat TRPV1 with IC₅₀ = 1.4 nM .
  • Troxerutin : Inhibits TRPV1 activation by ~80% at 134 µM, significantly weaker than this compound .

In Vivo Pain Models :

  • This compound : At 0.3 mg/kg orally, it attenuates mechanical and thermal hyperalgesia in NSAID-refractory pain models .
  • Troxerutin : Reduces capsaicin-induced skin irritation in human trials but requires formulation optimization for systemic use .

Broader Context: Other TRPV1 Antagonists

  • PHE377 and DWP05195 : Polymodal antagonists like this compound also failed in clinical trials due to hyperthermia or insufficient efficacy .
  • Tivanisiran : A siRNA targeting TRPV1, currently in trials for dry eye disease, avoids systemic side effects via localized action .

Biological Activity

JTS-653 is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a significant role in pain perception and inflammatory responses. This compound has been investigated for its potential to alleviate chronic pain, particularly in cases where traditional non-steroidal anti-inflammatory drugs (NSAIDs) are ineffective.

Chemical Structure

The chemical structure of this compound is defined as:

 3S 3 hydroxymethyl 4 5 methylpyridin 2 yl N 6 2 2 2 trifluoroethoxy pyridin 3 yl 3 4 dihydro 2H benzo b 1 4 oxazine 8 carboxamide\text{ 3S 3 hydroxymethyl 4 5 methylpyridin 2 yl N 6 2 2 2 trifluoroethoxy pyridin 3 yl 3 4 dihydro 2H benzo b 1 4 oxazine 8 carboxamide}

This compound functions by selectively inhibiting the TRPV1 channel, which is activated by various stimuli including heat, acidic conditions, and inflammatory mediators. The inhibition of TRPV1 reduces calcium ion influx into cells, thereby modulating pain signaling pathways.

Efficacy in Pain Models

Research has demonstrated the efficacy of this compound in various animal models of chronic pain:

  • Post-Herpetic Neuralgia : In a Phase 2 clinical study, this compound was shown to significantly reduce pain in patients suffering from post-herpetic neuralgia, a condition often resistant to NSAIDs .
  • Chronic Pain Models : In studies involving rats and mice:
    • This compound reversed mechanical hyperalgesia in the complete Freund's adjuvant model at a dosage of 0.3 mg/kg .
    • It also reduced chronic pain in herpes simplex virus-inoculated mice that exhibited NSAID-refractory pain .

Urodynamic Studies

A study focused on bladder overactivity found that this compound effectively suppressed increased pelvic nerve discharge and intravesical pressure induced by capsaicin infusion in rats. Notably, it improved intercontraction intervals and voided volumes without affecting normal bladder function .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study FocusModel UsedDosageKey Findings
Chronic PainComplete Freund's adjuvant model0.3 mg/kgReversed mechanical hyperalgesia
Post-Herpetic NeuralgiaHuman Clinical TrialN/ASignificant pain reduction reported
Bladder OveractivityRat urodynamic studiesN/AIncreased intercontraction intervals; no effect on normal function
NSAID-Refractory PainHerpes simplex virus-inoculated mice0.3 mg/kgReduced chronic pain

Clinical Trials

One notable clinical trial assessed the safety and efficacy of this compound in patients with chronic pain conditions resistant to NSAIDs. The study indicated favorable outcomes with minimal side effects, suggesting that this compound could be a viable alternative for managing chronic pain .

Animal Studies

In animal models, this compound demonstrated consistent results across different types of induced pain:

  • In the L5 spinal nerve ligation model, it partially attenuated mechanical hyperalgesia at 0.3 mg/kg .
  • The compound did not affect nociception from noxious thermal or mechanical stimuli in normal rats, indicating a targeted action on pathological pain mechanisms rather than general analgesic effects .

Properties

IUPAC Name

(3S)-3-(hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-2,3-dihydro-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O4/c1-14-5-7-19(27-9-14)30-16(11-31)12-33-21-17(3-2-4-18(21)30)22(32)29-15-6-8-20(28-10-15)34-13-23(24,25)26/h2-10,16,31H,11-13H2,1H3,(H,29,32)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUCKCLSVBFSOS-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)N2C(COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C=C1)N2[C@H](COC3=C(C=CC=C32)C(=O)NC4=CN=C(C=C4)OCC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942614-99-5
Record name JTS-653
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942614995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JTS-653
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TM92XK3YA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.